molecular formula C12H12N2OS2 B12921547 4-Pyrimidinemethanol, 2-(methylthio)-5-(phenylthio)- CAS No. 61727-18-2

4-Pyrimidinemethanol, 2-(methylthio)-5-(phenylthio)-

Cat. No.: B12921547
CAS No.: 61727-18-2
M. Wt: 264.4 g/mol
InChI Key: BPATVTNDMOKYQJ-UHFFFAOYSA-N
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Description

(2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-(phenylthio)pyrimidine with sodium methanethiolate in the presence of a base, followed by reduction with a suitable reducing agent to yield the desired product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylthio group, yielding a simpler pyrimidine derivative.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-thiolated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and inhibition mechanisms.

Medicine

Research into the medicinal applications of this compound includes its potential use as a precursor for developing pharmaceutical agents. Its ability to undergo various chemical modifications makes it a versatile starting material for drug discovery.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability under different conditions make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets. The methylthio and phenylthio groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Methylthio)pyrimidine-4-yl)methanol
  • **5-(Phenylthio)pyrimidine-4-yl)methanol
  • **2-(Methylthio)-5-(methylthio)pyrimidin-4-yl)methanol

Uniqueness

(2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol is unique due to the presence of both methylthio and phenylthio groups. This dual substitution pattern enhances its chemical reactivity and potential for diverse applications. The combination of these groups also allows for more complex interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

61727-18-2

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

(2-methylsulfanyl-5-phenylsulfanylpyrimidin-4-yl)methanol

InChI

InChI=1S/C12H12N2OS2/c1-16-12-13-7-11(10(8-15)14-12)17-9-5-3-2-4-6-9/h2-7,15H,8H2,1H3

InChI Key

BPATVTNDMOKYQJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)CO)SC2=CC=CC=C2

Origin of Product

United States

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